6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one
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Overview
Description
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one typically involves a condensation reaction. One reported method involves the reaction between 6,7-dibromo-5,8-dioxoquinoline and 2-amino-3-hydroxypyridine in an ethanol/benzene medium in the presence of potassium acetate at room temperature . This method provides a straightforward route to the desired compound with good yields.
Chemical Reactions Analysis
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one can undergo various chemical reactions, including:
Scientific Research Applications
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent.
Material Science: Phenoxazine derivatives, including this compound, are used in the development of organic light-emitting diodes and dye-sensitized solar cells.
Biological Research: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one involves its ability to intercalate with DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes, which leads to cell death. The compound targets specific molecular pathways involved in cancer cell proliferation, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one can be compared with other phenoxazine derivatives such as:
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
6-Chloro-benzo[a]phenoxazin-5-one: Another phenoxazine derivative with similar structural features but different substituents.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
105855-29-6 |
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Molecular Formula |
C15H6BrClN2O2 |
Molecular Weight |
361.57 g/mol |
IUPAC Name |
6-bromo-10-chloropyrido[3,2-a]phenoxazin-5-one |
InChI |
InChI=1S/C15H6BrClN2O2/c16-11-14(20)12-8(2-1-5-18-12)13-15(11)21-10-4-3-7(17)6-9(10)19-13/h1-6H |
InChI Key |
AFNULMIFUAFCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C3C2=NC4=C(O3)C=CC(=C4)Cl)Br)N=C1 |
Origin of Product |
United States |
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